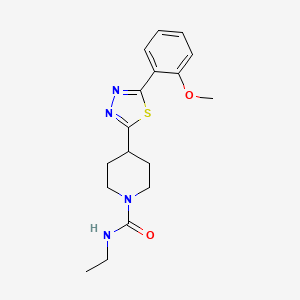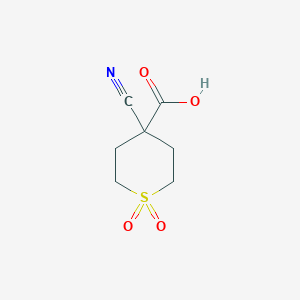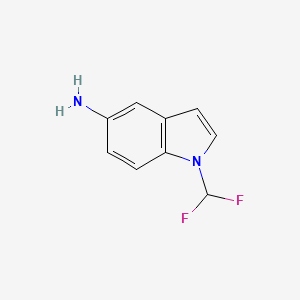![molecular formula C16H16N2O4S B3012216 N-苄基-N,3-二甲基-2-氧代-2,3-二氢苯并[d]恶唑-6-磺酰胺 CAS No. 781656-66-4](/img/structure/B3012216.png)
N-苄基-N,3-二甲基-2-氧代-2,3-二氢苯并[d]恶唑-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthetic routes for N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide may involve condensation reactions, cyclization, and subsequent functionalization. Researchers have explored various methods to access this compound, including multicomponent reactions and modifications of existing oxazole scaffolds. Further details would require a thorough review of the literature .
Physical And Chemical Properties Analysis
科学研究应用
Cancer Therapeutics
PKM2 activator 4: has been identified as a significant player in the metabolic reprogramming of cancer cells. The activation of PKM2 can lead to the inhibition of the Warburg effect, which is a form of metabolic adaptation that cancer cells undergo to support rapid growth and survival . By targeting PKM2, researchers aim to develop antitumor therapeutics that can disrupt the metabolic pathways cancer cells rely on, potentially leading to new treatments for various types of tumors .
Cardiovascular Diseases
Recent studies have indicated that PKM2 is involved in cardiovascular diseases (CVDs). The enzyme’s role in glycolysis and its regulatory functions suggest that PKM2 activators could be used to modulate heart metabolism during ischemic conditions, providing a protective effect against heart damage .
Neurological Disorders
PKM2: has been implicated in several neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and stroke. The enzyme’s involvement in brain metabolism makes it a potential target for therapeutic interventions that could alleviate metabolic stress in neurodegenerative conditions .
Inflammatory Diseases
In the context of inflammation, PKM2 activators have been shown to play a role in the immune response. For instance, the activation of PKM2 in nasal epithelial cells can induce inflammatory signals, suggesting a potential application in treating airway hyperresponsiveness and other inflammatory conditions .
Rheumatoid Arthritis
PKM2: is also a potential regulator in rheumatoid arthritis. Its role in glycolytic and non-glycolytic pathways means that PKM2 activators could be used to modulate inflammatory responses and cellular metabolism in affected joints, offering a novel approach to managing this autoimmune disease .
Diabetic Complications
The enzyme PKM2 has been associated with diabetic nephropathy, a common complication of diabetes. Activating PKM2 could help in managing the metabolic dysfunctions that occur in the kidneys due to high blood sugar levels, providing a new avenue for treatment .
Sepsis
PKM2: has been linked to the metabolic alterations that occur during sepsis. Activating PKM2 may help in restoring normal metabolic function in septic conditions, which could improve patient outcomes .
Oncological Drug Discovery
The modulation of PKM2 activity is a promising area for the discovery of new oncological drugs. By activating PKM2, researchers hope to develop compounds that can selectively target tumor metabolism without affecting normal cells, leading to more effective and less toxic cancer treatments .
作用机制
Target of Action
The primary target of PKM2 activator 4 is Pyruvate Kinase M2 (PKM2) . PKM2 is a key enzyme in glycolysis, which is the sole source of adenosine triphosphate (ATP) essential for all energy-dependent activities of cells . PKM2 can exist in two forms: a highly active tetramer and a less active dimer . The dimer form of PKM2 can enter the nucleus to regulate gene expression .
Mode of Action
PKM2 activator 4 works by inducing the pyruvate kinase activity in cells . It promotes the transformation of PKM2 from its dimeric form to its tetrameric form . This transformation plays a crucial role in cell energy supply, epithelial–mesenchymal transition (EMT), invasion and metastasis, and cell proliferation .
Biochemical Pathways
PKM2 activator 4 affects several biochemical pathways. It routes glucose metabolism to pyruvate into the tricarboxylic acid cycle, converting to the pentose phosphate pathway, the uronic acid pathway, and the polyol pathway . High PKM2 expression promotes the accumulation of upstream glycolysis metabolites and activates alternative pathways for anabolism, such as the synthesis of glycerol or entry into the pentose phosphate pathway to produce NADPH .
Pharmacokinetics
It’s known that the compound can induce pyruvate kinase activity in cells without affecting the overall cell survival . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PKM2 activator 4 and their impact on its bioavailability.
Result of Action
The activation of PKM2 by PKM2 activator 4 leads to a multifaceted metabolic reprogramming in cells . This includes the reduction of TXNIP levels (an intracellular glucose sensor) probably through depletion of upstream glycolytic metabolites . It also leads to an induction in phosphorylation of AMPK , a key energy sensor in cells that regulates cellular metabolism.
Action Environment
The action of PKM2 activator 4 can be influenced by various environmental factors. For instance, the transformation between the tetrameric and dimeric forms of PKM2 can play an important role in tumor cell energy supply, and this transformation can be influenced by the cellular environment . Moreover, PKM2 can regulate each other with various proteins by phosphorylation, acetylation, and other modifications, mediating the different intracellular localization of PKM2 and then exerting specific biological functions .
属性
IUPAC Name |
N-benzyl-N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-17(11-12-6-4-3-5-7-12)23(20,21)13-8-9-14-15(10-13)22-16(19)18(14)2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHCTSIMVHYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)
![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)

![4-[4-fluoro-2-(trifluoromethyl)benzoyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B3012142.png)


![7-(5-methylfuran-2-yl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione](/img/structure/B3012147.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)



![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)